Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate
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Overview
Description
Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves a multi-step process:
Formation of the nitrofuran moiety: This step involves the nitration of furan to produce 5-nitrofuran-2-carbaldehyde.
Condensation reaction: The 5-nitrofuran-2-carbaldehyde is then condensed with an appropriate amine to form the imidazolidinone ring.
Esterification: The final step involves the esterification of the imidazolidinone derivative with propan-2-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the furan ring can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its antibacterial properties, it can be explored as a potential antimicrobial agent.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial cells. Additionally, the imidazolidinone ring can interact with enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with antimicrobial properties.
Uniqueness
Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its combination of a nitrofuran moiety and an imidazolidinone ring, which together contribute to its potent biological activity and potential as a therapeutic agent.
Properties
CAS No. |
1749-96-8 |
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Molecular Formula |
C13H14N4O7 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H14N4O7/c1-8(2)23-12(19)7-15-10(18)6-16(13(15)20)14-5-9-3-4-11(24-9)17(21)22/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
RLRZQUNZQXFMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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